REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|
|
Name
|
monocalcium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|
|
Name
|
monocalcium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
KH2PO4
|
Type
|
product
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
calcium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |